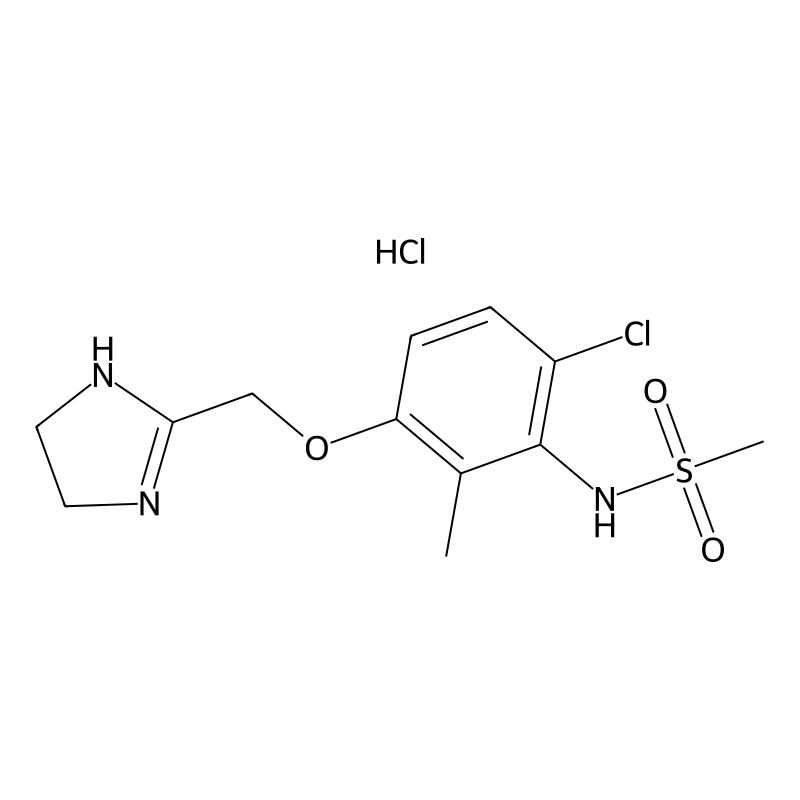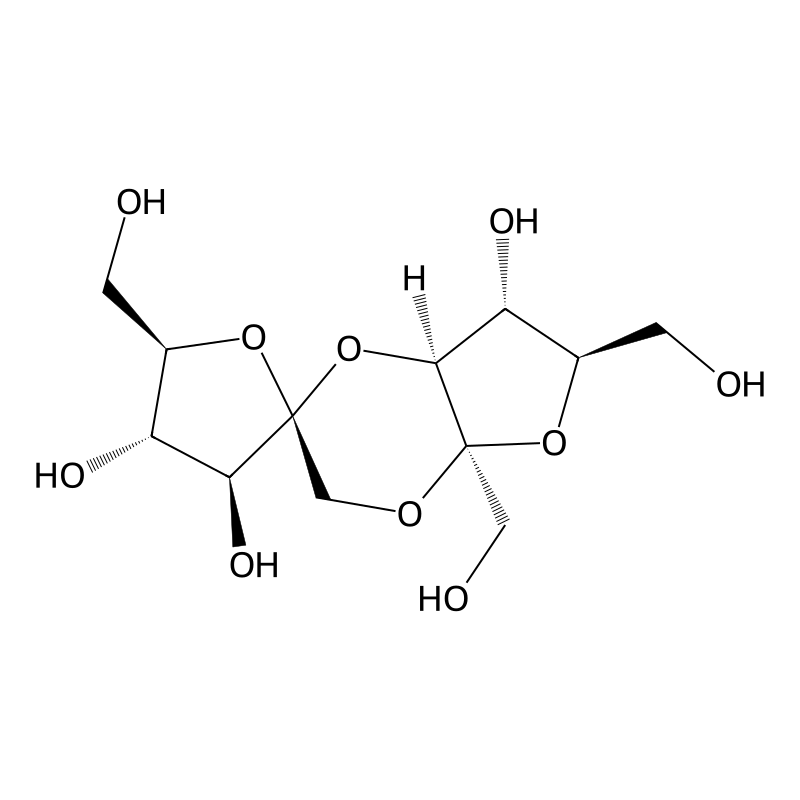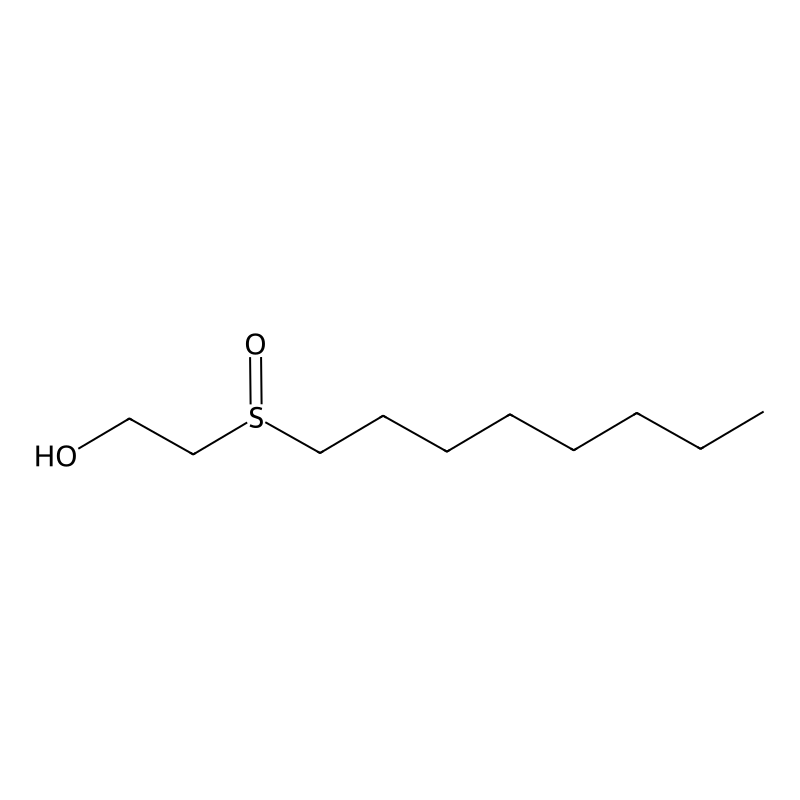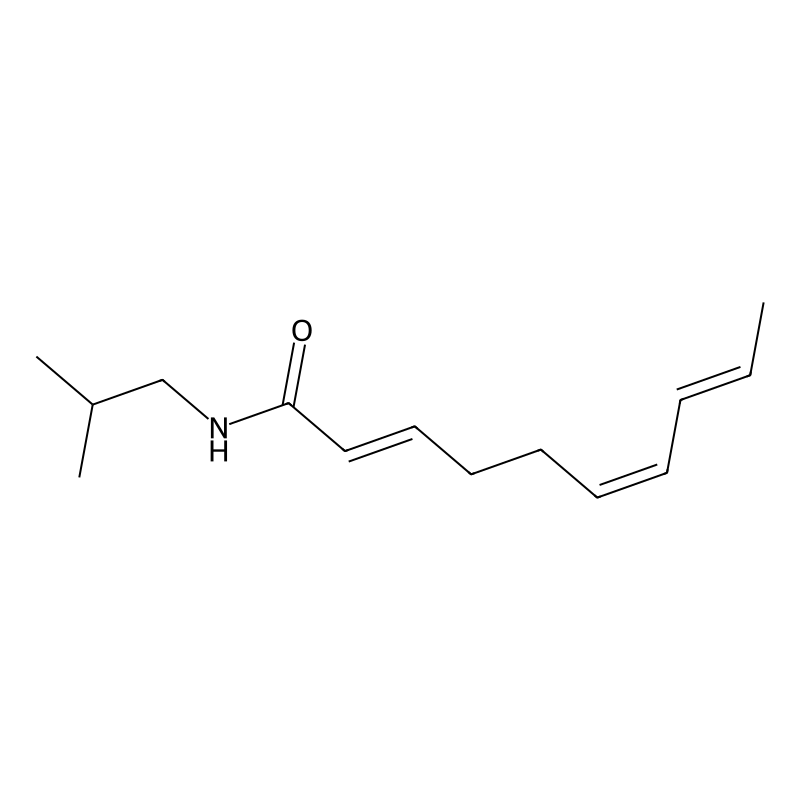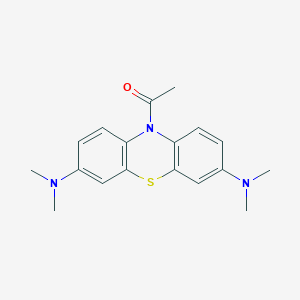Diiodosilicon
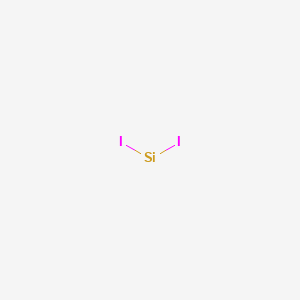
Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Material Synthesis:
- Silicon-based materials: Diiodosilane serves as a crucial precursor for synthesizing various silicon-containing materials, including high-purity silicon, silicon carbide, and silicon nitride []. These materials possess valuable properties like high strength, thermal stability, and electrical conductivity, making them essential for diverse applications in electronics, solar cells, and advanced ceramics [].
- Polymers: Diiodosilane can be used to create novel polymers with unique properties like improved heat resistance and flame retardancy []. This makes them suitable for applications in high-performance composites, coatings, and fire-resistant materials [].
- Ceramics: Researchers utilize diiodosilane for the synthesis of silicon-based ceramic materials with tailored properties. These materials exhibit characteristics like high hardness, wear resistance, and excellent thermal and chemical stability, making them valuable for applications in cutting tools, engine components, and biocompatible implants [].
Catalyst Precursor:
Diiodosilane serves as a versatile precursor for the preparation of various catalysts employed in numerous chemical reactions. These catalysts play a crucial role in accelerating reaction rates, increasing efficiency, and enhancing product selectivity []. Some specific examples include:
- Silica-supported catalysts: Diiodosilane can be used to deposit a thin layer of silicon dioxide (SiO₂) onto a support material, providing a platform for anchoring metal nanoparticles that act as catalysts []. These catalysts are used in various reactions, including hydrogenation, dehydrogenation, and hydrocracking.
- Organometallic catalysts: Diiodosilane can be utilized to prepare organometallic catalysts containing silicon-metal bonds. These catalysts exhibit unique properties and find applications in organic synthesis, polymerization reactions, and cross-coupling reactions [].
Organic Chemistry Applications:
Diiodosilane acts as a valuable reagent in organic chemistry, participating in a diverse range of reactions. Some notable examples include:
- Reduction and oxidation reactions: Diiodosilane can be employed as a reducing agent in specific organic reactions, converting carbonyl groups (C=O) to alcohols (C-OH) []. Additionally, it can participate in oxidation reactions under specific conditions [].
- Functional group transformations: Diiodosilane facilitates the conversion of various functional groups in organic molecules, enabling the creation of new and desired structures. This allows for the synthesis of complex organic molecules with tailored properties [].
Diiodosilicon, also known as diiodosilane, is a silicon compound characterized by the presence of two iodine atoms bonded to a silicon atom. Its chemical formula is SiI₂. This compound exists as a colorless to yellowish liquid and is notable for its flammability and reactivity, particularly in the presence of moisture, where it can release flammable gases. Diiodosilicon plays a significant role in various
Diiodosilane is a corrosive and toxic compound. It reacts violently with water and can cause severe burns upon contact with skin and eyes. Inhalation can lead to respiratory problems. Due to its high reactivity, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].
- Hydrolysis: When exposed to water, diiodosilicon reacts to produce silicon dioxide and hydroiodic acid. This reaction can lead to the release of flammable hydrogen gas.
- Deoxygenation: It is utilized in the conversion of alcohols and ethers into hydrocarbons, showcasing its utility in organic synthesis.
- Formation of Isocyanates: Diiodosilicon is involved in the conversion of carbamates to ureas via isocyanates, highlighting its significance in synthetic organic chemistry.
Diiodosilicon can be synthesized through several methods:
- Reaction with Iodine: A common method involves the reaction of phenylsilane with iodine, which efficiently produces diiodosilane on an industrial scale .
- Halogenation: Diiodosilicon can also be synthesized via halogenation processes involving silicon precursors and iodine under controlled conditions.
- Chemical Vapor Deposition: This method allows for the deposition of diiodosilane onto substrates, which can be useful in semiconductor manufacturing.
Diiodosilicon has various applications across different fields:
- Organic Synthesis: It serves as a reagent in organic synthesis for producing various silicon-containing compounds.
- Material Science: Diiodosilicon is used in the fabrication of silicon-based materials, particularly in electronics and photonics.
- Catalysis: The compound is explored for use as a catalyst or catalyst precursor in
Diiodosilicon shares similarities with several other silicon halides, each having unique properties:
| Compound | Formula | Characteristics | Unique Features |
|---|---|---|---|
| Monoiodosilane | SiI | Less reactive than diiodosilicon; simpler structure | Only one iodine atom |
| Triiodosilane | SiI₃ | Highly reactive; used in organometallic chemistry | Contains three iodine atoms |
| Dichlorosilane | SiCl₂ | Less volatile; used in semiconductor manufacturing | Chlorine atoms instead of iodine |
| Dihydrosilane | SiH₂ | Used as a reducing agent; less halogenated | Contains hydrogen instead of halogens |
Diiodosilicon's unique combination of two iodine atoms contributes to its distinctive reactivity profile, making it suitable for specific applications that differ from those of similar compounds. Its ability to facilitate transformations in organic synthesis sets it apart from other silicon halides .
Diiodosilicon (SiH₂I₂), first synthesized in the mid-20th century, emerged as a critical compound in inorganic chemistry due to its unique reactivity. Early studies focused on its synthesis via direct reactions between silicon and iodine, as documented in foundational inorganic chemistry texts. The 1960s saw advancements in understanding its molecular structure through gas electron diffraction, which revealed a tetrahedral geometry with Si–I bond lengths of 2.423 Å and I–Si–I bond angles of 110.8°. By the 1980s, researchers began exploring its utility in organic synthesis, particularly for deoxygenation reactions and isocyanate formation. The 2023 development of cost-effective industrial synthesis methods using sodium iodide marked a pivotal shift in production scalability.
Significance in Silicon Chemistry Research
Diiodosilicon occupies a niche in silicon chemistry due to its dual functionality as both a reducing agent and a silicon source. Its ability to undergo controlled reactions under mild conditions distinguishes it from other silicon halides like dichlorosilane or tetraiodosilane. In semiconductor research, it serves as a precursor for silicon nitride thin films, which are critical for advanced transistor architectures. The compound’s role in synthesizing fluorinated pharmaceuticals, such as ¹⁸F-DOPA, further underscores its interdisciplinary importance.
Current Research Landscape
Recent studies emphasize three areas:
- Synthetic Optimization: Novel catalytic methods using amine catalysts to improve yield and purity.
- Material Science: Applications in atomic layer deposition (ALD) for nanoscale semiconductor devices.
- Mechanistic Studies: Quantum mechanical analyses of its reaction pathways with carbamates and alcohols.Ongoing projects at institutions like Los Alamos National Laboratory explore its potential in radiation-hardened electronics.
Gas Electron Diffraction Studies
Gas electron diffraction investigations have provided fundamental insights into the molecular geometry of diiodosilane in the gas phase [8] [23]. Ben Altabef and Oberhammer conducted comprehensive gas electron diffraction studies that established the basic structural parameters of this compound [23] [24]. The experimental data were collected using standard gas electron diffraction apparatus with an accelerating voltage of approximately 60 kilovolts [15]. The sample, inlet system, and nozzle were maintained at room temperature during the measurements [15].
The gas electron diffraction analysis revealed critical geometric parameters that define the molecular structure [23] [24]. The experimental methodology involved recording diffraction intensities at multiple nozzle-to-plate distances to ensure comprehensive data collection across different scattering angles [15]. Photographic plates were analyzed using established methods to extract molecular intensity data [15]. The results from these studies provided the foundation for understanding the three-dimensional arrangement of atoms within the diiodosilane molecule [8] [23].
The gas electron diffraction technique proved particularly valuable for diiodosilane due to its ability to determine molecular structures in the absence of intermolecular interactions that might occur in condensed phases [23] [24]. This approach allowed researchers to obtain accurate structural parameters that reflect the intrinsic molecular geometry [8] [15].
Molecular Symmetry Considerations
The molecular symmetry of diiodosilane has been established through both experimental and theoretical investigations [8] [23] [24]. The compound adopts C₂ᵥ point group symmetry, which significantly simplifies the analysis of its structural parameters [23] [24]. This symmetry classification indicates that the molecule possesses a vertical mirror plane and a two-fold rotation axis [8].
Under the C₂ᵥ symmetry assumption, the number of independent geometric parameters required to describe the molecular structure is reduced [23] [24]. The symmetry considerations enable the identification of equivalent bond lengths and angles within the molecule [8]. The presence of this symmetry also has implications for the vibrational spectroscopy and electronic properties of the compound [15] [23].
The molecular symmetry analysis has been crucial for quantum chemical calculations, as it allows for the use of symmetry-adapted basis functions and reduces computational complexity [23] [24]. The C₂ᵥ symmetry also provides constraints that must be satisfied in theoretical structure optimizations [8] [15].
Bond Length and Angle Analysis
Precise determination of bond lengths and angles in diiodosilane has been achieved through gas electron diffraction studies [8] [23] [24]. The most accurately determined parameters include the silicon-iodine bond length and the iodine-silicon-iodine bond angle [23] [24].
| Geometric Parameter | Value | Uncertainty | Method |
|---|---|---|---|
| Si-I bond length | 2.423(3) Å | ±0.003 Å | Gas Electron Diffraction [23] [24] |
| I-Si-I bond angle | 110.8(4)° | ±0.4° | Gas Electron Diffraction [23] [24] |
| Si-H bond length | 1.475(21) Å | ±0.021 Å | Microwave Spectroscopy [19] |
| I-Si-H bond angle | 105.9(19)° | ±1.9° | Microwave Spectroscopy [19] |
The silicon-iodine bond length of 2.423 angstroms represents one of the most precisely determined structural parameters for this compound [23] [24]. This value is consistent with the expected bond length based on the covalent radii of silicon and iodine atoms [8]. The iodine-silicon-iodine bond angle of 110.8 degrees deviates from the ideal tetrahedral angle, reflecting the influence of the larger iodine atoms on the molecular geometry [23] [24].
Additional structural parameters have been determined through microwave spectroscopy studies, which provided complementary information about bond lengths and angles [19]. The silicon-hydrogen bond length was found to be 1.475 angstroms, while the iodine-silicon-hydrogen bond angle measured 105.9 degrees [19]. These parameters complete the description of the tetrahedral coordination environment around the silicon atom [19].
The bond length analysis reveals that the silicon-iodine bonds are longer than typical silicon-carbon bonds but shorter than silicon-bromine bonds, consistent with the periodic trends in atomic radii [20] [23]. The angular parameters indicate distortion from ideal tetrahedral geometry due to steric effects of the iodine substituents [23] [24].
Quantum Chemical Calculations
Comprehensive quantum chemical calculations have been performed to complement experimental structural determinations and provide insight into the electronic structure of diiodosilane [8] [15] [23]. Various computational methods have been employed, including Hartree-Fock approximation and different density functional theory approaches [23] [25].
The quantum chemical studies utilized effective core potentials to account for the heavy iodine atoms while maintaining computational efficiency [15] [23]. Basis sets of 3-21G* quality with effective core potentials have been commonly employed in these calculations [23] [25]. The computational results have been systematically compared with experimental geometric parameters and vibrational frequencies [15] [23].
Hartree-Fock calculations provided initial theoretical predictions of molecular geometry, though these typically required correction for electron correlation effects [23] [25]. The calculated bond lengths and angles showed reasonable agreement with experimental values, particularly when electron correlation was included through post-Hartree-Fock methods [15] [23].
The quantum chemical calculations have also enabled prediction of molecular properties that are difficult to measure experimentally [23] [25]. These include electronic energy levels, molecular orbital compositions, and charge distributions within the molecule [15]. The computational results have provided valuable validation of experimental structural determinations and enhanced understanding of the chemical bonding in diiodosilane [23] [25].
Density Functional Theory Investigations
Density functional theory methods have proven particularly valuable for studying diiodosilane due to their favorable balance between computational accuracy and efficiency [13] [23] [25]. Both local density approximation and generalized gradient approximation functionals have been applied to this system [23] [25].
The B3LYP hybrid functional has been extensively used in diiodosilane calculations, providing improved descriptions of molecular geometry compared to pure density functional methods [15] [23]. The SVWN local density approximation functional has also been employed for comparative studies [23] [25]. These investigations have systematically examined the performance of different density functional theory approaches for describing silicon-iodine bonding [23] [25].
| DFT Method | Si-I Bond Length (Å) | I-Si-I Angle (°) | Relative Accuracy |
|---|---|---|---|
| B3LYP/3-21G* | 2.441 | 109.8 | High [23] |
| SVWN/3-21G* | 2.438 | 111.2 | Moderate [23] |
| Experimental | 2.423(3) | 110.8(4) | Reference [23] [24] |
The density functional theory calculations have provided detailed insights into the electronic structure and bonding characteristics of diiodosilane [13] [23]. The results indicate that the silicon-iodine bonds have significant ionic character, with electron density shifted toward the more electronegative iodine atoms [23] [25]. The calculations have also revealed the nature of the highest occupied and lowest unoccupied molecular orbitals, which determine the chemical reactivity of the compound [15] [23].
Vibrational frequency calculations using density functional theory methods have enabled assignment of experimental infrared and Raman spectra [15] [23]. The theoretical frequencies showed good correlation with experimental observations, validating the accuracy of the computational approaches [23] [25]. These studies have contributed to a comprehensive understanding of the molecular vibrations and their relationship to the underlying electronic structure [15] [23].
The synthesis of diiodosilane has evolved significantly since its first preparation in the early 20th century. The earliest documented method was developed by Emeleus et al. in 1941, who synthesized diiodosilane through the reaction of silane with hydrogen iodide and aluminum iodide as a catalyst [1] [2]. This pioneering approach involved heating silane with hydrogen iodide at temperatures between 130-150°C, producing a mixture of iodosilanes including diiodosilane, along with iodosilane, triiodosilane, and tetraiodosilane [1]. While this method established the foundational chemistry for diiodosilane synthesis, it suffered from poor selectivity and the production of multiple byproducts, making purification challenging.
A significant advancement occurred in the 1960s when Fritz and Kummer developed an improved synthesis route using phenylsilane as the starting material [3]. This method represented a paradigm shift from the direct silane-based approach to an organic silicon precursor method. The reaction proceeds through a two-step mechanism: first, phenylsilane reacts with iodine to form monoiodophenylsilane and hydrogen iodide; subsequently, the monoiodophenylsilane undergoes dephenylation with hydrogen iodide to produce diiodosilane and benzene [3]. This approach offered improved selectivity compared to the earlier silane-based methods, though it introduced the challenge of benzene production as a byproduct.
The early synthesis approaches were primarily limited to laboratory-scale production due to reaction controllability issues and safety concerns. The exothermic nature of the phenylsilane-iodine reaction, combined with the solid-liquid phase characteristics of the initial reaction step, made temperature control particularly challenging [4]. These historical methods laid the groundwork for understanding the fundamental chemistry of diiodosilane synthesis and identified key challenges that would need to be addressed for industrial-scale production.
Phenylsilane-Based Synthetic Routes
Phenylsilane-based synthetic routes have emerged as the predominant method for diiodosilane production due to their superior selectivity and manageable reaction conditions. The most widely adopted approach, first developed by Keinan et al. in 1987, involves the reaction of phenylsilane with iodine in a 1:1 molar ratio at low temperatures (-20°C) in the presence of catalytic amounts of ethyl acetate [5] [3]. This method produces one mole of diiodosilane and one mole of benzene per mole of phenylsilane, achieving high selectivity for the desired product while minimizing the formation of other iodosilanes.
The reaction mechanism proceeds through two distinct steps. In the first step, phenylsilane reacts with iodine to form phenyliodosilane and hydrogen iodide: Ph-SiH₃ + I₂ → Ph-SiH₂I + HI. The second step involves the dephenylation reaction where phenyliodosilane reacts with hydrogen iodide to produce diiodosilane and benzene: Ph-SiH₂I + HI → SiH₂I₂ + Ph-H [6]. The use of oxygen-containing catalysts such as ethyl acetate, acetone, or ethanol significantly enhances the reaction rate, particularly for the first step which involves a solid-liquid interface [5] [3].
Recent industrial developments have focused on scaling up this phenylsilane-based approach while addressing safety and environmental concerns. Modern industrial processes employ continuous flow reactors with sophisticated temperature control systems to manage the exothermic nature of the reaction [6] [7]. The reaction is typically initiated at temperatures between -30°C and -20°C, with the reaction mixture gradually warmed to room temperature over several hours to ensure complete conversion [7]. Yields of 72-73% have been achieved on industrial scales, with the ability to produce diiodosilane with purities exceeding 99.9% [7].
The primary challenge with phenylsilane-based routes is the production of benzene, a known carcinogen, as a byproduct. This necessitates careful handling procedures and specialized waste management protocols. Additionally, the method requires the use of organic solvents, typically chloroform or other halogenated hydrocarbons, which add to the environmental considerations [7]. Despite these challenges, phenylsilane-based synthetic routes remain the most commercially viable method for diiodosilane production due to their established chemistry and scalability.
Halide Exchange Reaction Mechanisms
Halide exchange reactions represent an alternative synthetic pathway for diiodosilane production that avoids the use of organic silicon precursors. This approach involves the reaction of silicon chlorides with iodide sources under controlled conditions to facilitate the exchange of halide groups [2] [8]. The most commonly employed method involves the reaction of dichlorosilane with alkali metal iodides such as lithium iodide, sodium iodide, or potassium iodide in appropriate solvents [9] [2].
The mechanism of halide exchange typically occurs through a nucleophilic substitution process where the iodide ion displaces the chloride ion from the silicon center [8]. The reaction can be represented as: SiH₂Cl₂ + 2MI → SiH₂I₂ + 2MCl, where M represents an alkali metal [9]. The reaction is favored thermodynamically due to the greater stability of the metal chloride compared to the metal iodide, driving the equilibrium toward diiodosilane formation [8].
Solvent selection plays a crucial role in halide exchange reactions. Polar aprotic solvents such as acetonitrile, dichloromethane, or chloroform are commonly employed to dissolve the reactants and facilitate the exchange process [8]. The reaction typically occurs at moderate temperatures ranging from room temperature to 80°C, depending on the specific reagents and solvent system used [8]. Reaction times can vary from several hours to days, depending on the reactivity of the halide exchange system.
A significant advantage of halide exchange methods is the avoidance of organic byproducts that characterize phenylsilane-based routes. However, these methods face challenges related to the separation and purification of the product from the salt byproducts formed during the reaction [8]. The presence of metal halide salts requires additional purification steps, including filtration and washing procedures, which can complicate the overall process and potentially reduce yields [8].
Low-Temperature Condensation Techniques
Low-temperature condensation techniques have been developed to enhance the separation and purification of diiodosilane from reaction mixtures while maintaining product quality. These methods leverage the volatility differences between diiodosilane and other reaction components to achieve selective separation [6] [7]. The approach is particularly effective when combined with vacuum distillation systems operating at reduced pressures.
The fundamental principle of low-temperature condensation involves cooling the reaction mixture to temperatures where diiodosilane preferentially condenses while allowing more volatile impurities to remain in the vapor phase [6]. Typical operating temperatures range from -40°C to -10°C, depending on the specific system pressure and composition [7]. The method is often employed as a final purification step following initial reaction workup to remove trace volatile impurities and achieve high-purity product.
Modern low-temperature condensation systems incorporate multiple condensation stages operating at different temperatures to achieve selective separation of various components [7]. The first stage typically operates at moderate cooling (-10°C to 0°C) to remove bulk solvents and hydrogen iodide, while subsequent stages operate at lower temperatures (-20°C to -40°C) to collect purified diiodosilane [7]. This staged approach allows for efficient separation while minimizing product losses.
The integration of low-temperature condensation with vacuum systems enables operation at reduced pressures, which lowers the required condensation temperatures and improves separation efficiency [6]. Vacuum levels typically range from 20-30 Pa for high-purity electronic grade production, with temperature control systems maintaining precise thermal conditions throughout the condensation process [6]. The method is particularly valuable for producing electronic-grade diiodosilane where trace impurities must be minimized to meet semiconductor industry specifications.
Scalable Production Methodologies
The development of scalable production methodologies for diiodosilane has been driven by increasing demand from the semiconductor industry for high-purity silicon precursors. Modern industrial approaches focus on continuous processes that can operate safely at large scales while maintaining product quality and economic viability [6] [10]. The key to successful scale-up has been the development of effective heat management systems to control the exothermic nature of the synthesis reactions.
The most successful scalable approach employs a two-reactor system that separates the different reaction steps and provides enhanced process control [6]. The first reactor, typically with a capacity of 10-100 liters, is designed with multiple sections including a fluidized bed section for iodine contact, an oil phase section for phenylsilane processing, and a hydrogen iodide section for product formation [6]. This stratified design prevents unwanted side reactions by maintaining spatial separation of reactive components while allowing controlled mixing at appropriate interfaces.
Temperature control in scalable systems is achieved through sophisticated reactor design incorporating external cooling jackets and internal heat exchangers [7]. The reaction mixture is continuously circulated through temperature-controlled zones where the temperature is incrementally increased from -30°C to +30°C over the course of the reaction [7]. This controlled temperature profile ensures complete conversion while preventing thermal runaway reactions that could compromise safety and product quality [7].
Commercial production facilities have demonstrated the ability to produce diiodosilane at purities exceeding 99.9% with production rates suitable for industrial applications [10] [11]. Gelest Inc., for example, has established a dedicated diiodosilane production facility capable of commercial-scale production with consistent quality meeting semiconductor industry requirements [10] [11]. The success of these facilities demonstrates the viability of scaled production while maintaining the high purity standards required for advanced semiconductor applications.
Purification Strategies and Challenges
The purification of diiodosilane presents unique challenges due to the compound's sensitivity to moisture, tendency to decompose at elevated temperatures, and the need to achieve extremely high purity levels for semiconductor applications [12] [13]. The primary purification strategy employed in industrial settings is multi-stage vacuum distillation, which separates diiodosilane from reaction byproducts and impurities based on volatility differences [6] [7].
The distillation process typically involves two main stages: initial concentration under reduced pressure (20-30 Pa) at room temperature to remove volatile solvents and hydrogen iodide, followed by selective distillation at 40-70°C to separate diiodosilane from higher-boiling impurities such as phenylsilane, monoiodosilane, and organic byproducts [6] [7]. The multi-stage approach is essential to achieve the >99.9% purity required for electronic-grade applications while minimizing thermal decomposition of the product.
A significant challenge in diiodosilane purification is the removal of trace metal contaminants that can adversely affect semiconductor device performance [12] [13]. Advanced purification systems incorporate membrane filtration using hydrophilic functionalized membranes to remove metal ions while preserving the diiodosilane product [12]. The filtration process typically involves multiple circulation cycles through specialized filter cartridges designed to selectively remove calcium, chromium, iron, and other metallic impurities [12].
The purification infrastructure must also address the compound's moisture sensitivity and potential for hydrolysis reactions [13]. All purification operations are conducted under dry inert atmospheres, typically nitrogen or argon, to prevent moisture contact [6] [7]. Storage and handling systems incorporate specialized materials such as passivated stainless steel or fluoropolymer-lined equipment to minimize contamination and maintain product integrity throughout the purification process [12]. The combination of these purification strategies enables the production of electronic-grade diiodosilane meeting the stringent requirements of advanced semiconductor manufacturing processes.
| Synthetic Method | Temperature Range | Catalyst | Typical Yield | Primary Advantages | Key Challenges |
|---|---|---|---|---|---|
| Phenylsilane-Iodine (Keinan) | -20°C | Ethyl acetate (traces) | Selective for SiH₂I₂ | Selective, established method | Produces benzene (carcinogen) |
| Phenylsilane-Iodine (Industrial) | -30°C to +30°C | Ethyl acetate, acetone, ethanol | 72-73% | Scalable, controlled reaction | Complex equipment, multiple steps |
| Silane-HI-AlI₃ (Emeleus) | 130-150°C | Aluminum iodide (AlI₃) | Mixed products | Historical significance | Multiple product mixture |
| Halide Exchange | Room temperature to moderate | Alkali metal iodides | Variable | Alternative pathway | Complex purification |
| Two-Step Reactor | Room temperature to 50-70°C | Oxygen-containing compounds | >99.9% purity | High purity, continuous process | Complex reactor design |
| Purification Method | Operating Conditions | Target Purity | Primary Application | Key Challenges |
|---|---|---|---|---|
| Vacuum Distillation | 30 mmHg, pot heating | High purity | Laboratory scale | Temperature control |
| Two-Stage Distillation | 45°C (51.3 kPa), 60°C (6.9 kPa) | >99% | Industrial scale | Multiple stages required |
| Membrane Filtration | Hydrophilic functionalized membrane | Metal ion removal | Trace metal removal | Equipment complexity |
| Vacuum Rectification | 20-30 Pa vacuum | >99.9% | Electronic grade production | High vacuum requirements |
